molecular formula C6H8ClNOS B8279673 1-(4-Chloromethyl-thiazol-2-yl)-ethanol

1-(4-Chloromethyl-thiazol-2-yl)-ethanol

Cat. No.: B8279673
M. Wt: 177.65 g/mol
InChI Key: OKEROCKHHHIGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloromethyl-thiazol-2-yl)-ethanol is a useful research compound. Its molecular formula is C6H8ClNOS and its molecular weight is 177.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H8ClNOS

Molecular Weight

177.65 g/mol

IUPAC Name

1-[4-(chloromethyl)-1,3-thiazol-2-yl]ethanol

InChI

InChI=1S/C6H8ClNOS/c1-4(9)6-8-5(2-7)3-10-6/h3-4,9H,2H2,1H3

InChI Key

OKEROCKHHHIGLG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CS1)CCl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 4-chloromethyl-thiazole-2-carbaldehyde (1.05 g, 6.49 mmol) in CH2Cl2 (65.0 mL) was treated at 0° C. with trimethylaluminum (32.45 mL of a 1M solution in heptane, 32.45 mmol). The reaction mixture was then stirred at 0° C. for 45 min. CH2Cl2 (100.0 mL) followed by sat. aq. NH4Cl (80 mL) was then added. The mixture was then treated with 1N HCl (100 mL) and the aq. layer was extracted with CH2Cl2 (100 mL). The combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure to give the title compound as a yellow oil. LC-MS-conditions 02: tR=0.66 min, [M+H]+=178.50.
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